The Endogenous Lipid 9-POHSA: A Comprehensive Technical Overview of its Anti-Diabetic and Anti-Inflammatory Properties
The Endogenous Lipid 9-POHSA: A Comprehensive Technical Overview of its Anti-Diabetic and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 9-POHSA (9-palmitoleoyl-hydroxystearic acid), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant therapeutic potential. We delve into its chemical identity, its well-documented anti-diabetic and anti-inflammatory effects, and the underlying molecular mechanisms. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes its primary signaling pathway.
Chemical Identity
The full chemical name for 9-POHSA is 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid .[1][2][3] It is a member of the FAHFA class of lipids, which are increasingly recognized for their roles in metabolic regulation.[1][3]
Table 1: Chemical and Physical Properties of 9-POHSA
| Property | Value | Reference |
| Formal Name | 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid | |
| CAS Number | 1481636-43-4 | |
| Molecular Formula | C₃₄H₆₄O₄ | |
| Formula Weight | 536.9 g/mol | |
| Structure | Palmitoleic acid esterified to the 9-position of hydroxystearic acid |
Core Biological Activities: Anti-Diabetic and Anti-Inflammatory Effects
9-POHSA has emerged as a potent bioactive lipid with significant beneficial effects on glucose homeostasis and inflammation. Its levels are correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.
Anti-Diabetic Properties
Administration of 9-POHSA in animal models has been shown to improve glucose metabolism through multiple mechanisms:
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Improved Glucose Tolerance: Acute and chronic administration of 9-POHSA lowers blood glucose and improves the ability to clear a glucose load.
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Stimulation of Insulin Secretion: 9-POHSA directly enhances glucose-stimulated insulin secretion (GSIS) from pancreatic islets.
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Stimulation of GLP-1 Secretion: It promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release.
Anti-Inflammatory Properties
9-POHSA exhibits potent anti-inflammatory activity, particularly in the context of metabolic inflammation:
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Reduced Adipose Tissue Inflammation: Chronic treatment with 9-POHSA reduces inflammation in the adipose tissue of diet-induced obese mice.
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Suppression of Pro-inflammatory Cytokines: 9-POHSA can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS). This effect is mediated, at least in part, by inhibiting the nuclear translocation of the NF-κB p65 subunit.
Table 2: Summary of Quantitative Effects of 9-POHSA in Preclinical Models
| Parameter | Model | Treatment Details | Key Finding | Reference |
| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Chronic subcutaneous infusion (12 mg/kg/day) | Improved glucose tolerance compared to vehicle-treated HFD mice. | |
| Insulin Sensitivity | High-Fat Diet (HFD)-fed mice | Chronic subcutaneous infusion (12 mg/kg/day) | Improved insulin sensitivity compared to vehicle-treated HFD mice. | |
| IL-1β Gene Expression | RAW 264.7 macrophages | 2 µM and 10 µM 9-POHSA + 100 ng/mL LPS for 24h | Significant suppression of LPS-stimulated IL-1β gene expression. | |
| IL-6 Gene Expression | RAW 264.7 macrophages | 2 µM and 10 µM 9-POHSA + 100 ng/mL LPS for 24h | Significant suppression of LPS-stimulated IL-6 gene expression. | |
| TNF-α Expression | Clone9 rat hepatocytes | Pretreatment with 9-POHSA for 1h before LPS stimulation | Inhibited LPS-induced TNF-α expression. |
Signaling Pathway
The biological effects of 9-POHSA are primarily mediated through its interaction with the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).
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GPR120 Activation: 9-POHSA acts as a ligand for GPR120.
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Downstream Effects: Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 activation by 9-POHSA leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. This dual action on metabolic and inflammatory pathways makes GPR120 a key target in the therapeutic potential of 9-POHSA.
Caption: 9-POHSA signaling through the GPR120 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vivo effects of 9-POHSA.
Preparation and Administration of 9-POHSA for In Vivo Studies
Objective: To prepare a stable formulation of 9-POHSA for administration to mice.
Materials:
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9-POHSA powder
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Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v)
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Sterile microcentrifuge tubes
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Vortex mixer
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Warming block or water bath
Procedure:
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Prepare the vehicle solution by mixing the components in the specified ratios.
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Weigh the required amount of 9-POHSA powder based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group.
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Dissolve the 9-POHSA powder directly into the prepared vehicle.
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Slightly warm the vehicle and vortex thoroughly to aid in complete dissolution.
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Administer the solution to mice via oral gavage or subcutaneous injection, depending on the experimental design.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of 9-POHSA on glucose clearance.
Procedure:
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Fast mice overnight for 12-16 hours, with free access to water.
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Administer 9-POHSA or vehicle control at the desired dose and route.
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After a specified time post-treatment (e.g., 4 hours), obtain a baseline blood glucose reading (Time 0) from the tail vein using a glucometer.
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Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.
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Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Data Analysis: Plot the glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Intraperitoneal Insulin Tolerance Test (IPITT)
Objective: To measure whole-body insulin sensitivity.
Procedure:
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Fast mice for 5-6 hours. A shorter fasting period is crucial to avoid hypoglycemia.
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Obtain a baseline blood glucose reading (Time 0) from the tail vein.
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Administer human insulin (typically 0.75 U/kg body weight for chow-fed mice or 1 U/kg for HFD-fed mice) via intraperitoneal (IP) injection.
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Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
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Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance is an indicator of insulin sensitivity.
Conclusion
9-POHSA is a promising endogenous lipid with robust anti-diabetic and anti-inflammatory properties. Its mechanism of action through the GPR120 receptor provides a clear target for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full potential of 9-POHSA and related FAHFAs in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. Further research is warranted to translate these preclinical findings into clinical applications.
